2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a complex organic compound that features a sulfonyl group, a methoxyphenyl group, and a benzo[d]thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide typically involves multi-step organic reactions. One common route includes the sulfonylation of a methoxyphenyl compound followed by the introduction of the benzo[d]thiazolyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with stringent purification techniques, ensures the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazolyl groups are key to its activity, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)benzo[d]thiazole
- 4-methoxyphenyl sulfone
- N-(2-methylthio)benzo[d]thiazol-6-yl)acetamide
Uniqueness
2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and thiazolyl groups allows for diverse reactivity and potential applications that are not seen in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S3/c1-23-12-4-6-13(7-5-12)26(21,22)10-16(20)18-11-3-8-14-15(9-11)25-17(19-14)24-2/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFDLQJUQUDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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